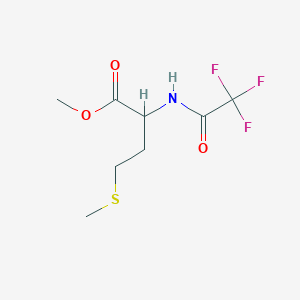
N-TFA-DL-METHIONINE METHYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-TFA-DL-METHIONINE METHYL ESTER is a chemical compound with the molecular formula C8H12F3NO3S and a molecular weight of 259.25 g/mol. This compound is characterized by the presence of a trifluoroacetyl group, a methylsulfanyl group, and a butanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-TFA-DL-METHIONINE METHYL ESTER can be achieved through several synthetic routes. One common method involves the reaction of 4-methylsulfanyl-2-aminobutanoic acid with trifluoroacetic anhydride in the presence of a suitable base, followed by esterification with methanol. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-TFA-DL-METHIONINE METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common reagents and conditions used in these reactions include mild temperatures (0-50°C), solvents like dichloromethane or ethanol, and reaction times ranging from 1-6 hours. Major products formed from these reactions include sulfoxides, sulfones, trifluoromethyl derivatives, and various substituted esters and amides.
Applications De Recherche Scientifique
N-TFA-DL-METHIONINE METHYL ESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and methylsulfanyl groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated and sulfur-containing functional groups.
Mécanisme D'action
The mechanism of action of N-TFA-DL-METHIONINE METHYL ESTER involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
N-TFA-DL-METHIONINE METHYL ESTER can be compared with similar compounds such as:
Methyl 4-methylsulfanyl-2-aminobutanoate: Lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate: Contains an additional carbon in the butanoate chain, which can affect its physical and chemical properties.
Ethyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate: The ethyl ester variant, which may have different solubility and reactivity compared to the methyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
1808-40-8 |
|---|---|
Formule moléculaire |
C8H12F3NO3S |
Poids moléculaire |
259.25 g/mol |
Nom IUPAC |
methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14) |
Clé InChI |
GRAAOQUKOGOXJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
SMILES canonique |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Synonymes |
N-TFA-DL-METHIONINE METHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















